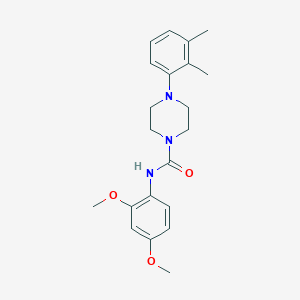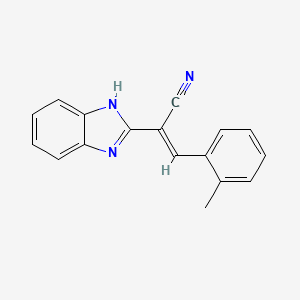
1-acetyl-N-(2-bromo-4,6-difluorophenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2-bromo-4,6-difluorophenyl)-4-piperidinecarboxamide is a chemical compound that has generated interest in the scientific community due to its potential applications in research. This compound is also known as ABP-786 and has been studied for its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of ABP-786 involves its interaction with the GABA-A receptor. This receptor is a type of ion channel that is involved in the regulation of anxiety and other neurological processes. ABP-786 binds to the receptor and modulates its activity, leading to changes in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
ABP-786 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and other symptoms of psychiatric disorders. ABP-786 has also been shown to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of reward and pleasure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABP-786 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of this receptor on neurological processes.
However, there are also limitations to the use of ABP-786 in lab experiments. It has been shown to have some toxicity in certain cell lines, which may limit its use in certain studies. Additionally, its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain research areas.
Direcciones Futuras
There are several future directions for research on ABP-786. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Additional studies are needed to determine the full extent of its effects on the GABA-A receptor and other neurotransmitter systems.
Other future directions for research on ABP-786 include its potential use in the development of new drugs for the treatment of neurological disorders. Its effects on the release of dopamine and other neurotransmitters may make it a useful tool for developing drugs that target these systems.
In conclusion, ABP-786 is a chemical compound that has generated interest in the scientific community due to its potential applications in neuroscience research. Its effects on the GABA-A receptor and other neurotransmitter systems make it a useful tool for studying the regulation of anxiety and other neurological processes. However, additional studies are needed to determine its full potential as a tool for drug development and the treatment of psychiatric disorders.
Métodos De Síntesis
The synthesis of ABP-786 involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with acetic anhydride to form the intermediate compound 2-acetylamino-4,6-difluorobromobenzene. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, ABP-786.
Aplicaciones Científicas De Investigación
ABP-786 has been studied for its potential applications in neuroscience research. Specifically, it has been shown to have an effect on the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. ABP-786 has also been studied for its potential use in the treatment of addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2N2O2/c1-8(20)19-4-2-9(3-5-19)14(21)18-13-11(15)6-10(16)7-12(13)17/h6-7,9H,2-5H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUCPDADFBUUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5492735.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
![2-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5492753.png)



![2-amino-4-(5-tert-butyl-2-thienyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5492786.png)
![2-isopropyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5492794.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]alanine](/img/structure/B5492809.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid oxalate](/img/structure/B5492813.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5492820.png)
